molecular formula C12H14N6O4 B10895519 methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B10895519
M. Wt: 306.28 g/mol
InChI Key: DUGIDGQHMLUFIJ-UHFFFAOYSA-N
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Description

METHYL 5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the pyrazole family This compound is characterized by its dual pyrazole rings, each substituted with various functional groups, including amino and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions to form the pyrazole ring.

    Functional Group Introduction:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrazole carboxylic acids or ketones.

    Reduction: Formation of pyrazole alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl pyrazole derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and proteases. This makes it a candidate for developing new therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry

In the material science industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of METHYL 5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole rings can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-({[5-(AMINOCARBONYL)-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1H-PYRAZOLE-3-CARBOXYLATE: Lacks the methyl groups on the pyrazole rings, which may affect its reactivity and binding affinity.

    ETHYL 5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE: Similar structure but with an ethyl ester group, potentially altering its solubility and pharmacokinetic properties.

Uniqueness

METHYL 5-({[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its dual pyrazole rings with specific functional groups that provide a versatile platform for chemical modifications. This versatility makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H14N6O4

Molecular Weight

306.28 g/mol

IUPAC Name

methyl 5-[(5-carbamoyl-1-methylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C12H14N6O4/c1-17-8(4-6(16-17)12(21)22-3)11(20)15-7-5-14-18(2)9(7)10(13)19/h4-5H,1-3H3,(H2,13,19)(H,15,20)

InChI Key

DUGIDGQHMLUFIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)C(=O)NC2=C(N(N=C2)C)C(=O)N

Origin of Product

United States

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